molecular formula C14H18N4O3S B3012814 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903226-49-2

3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B3012814
CAS No.: 1903226-49-2
M. Wt: 322.38
InChI Key: HRHAYHHJVGDFDN-UHFFFAOYSA-N
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Description

3-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring, which is further functionalized with a sulfonyl group attached to a 1,3,5-trimethylpyrazole moiety. Its molecular formula is C₁₅H₁₉N₅O₃S, with a molecular weight of 365.4 g/mol based on analogs reported in related entries . Physical properties such as melting point, boiling point, and solubility remain uncharacterized in the literature surveyed.

Properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-10-14(11(2)17(3)16-10)22(19,20)18-8-13(9-18)21-12-5-4-6-15-7-12/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHAYHHJVGDFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3,5-trimethyl-1H-pyrazole, which is then sulfonylated to introduce the sulfonyl group. The azetidine ring is subsequently formed through cyclization reactions, and finally, the pyridine ring is attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Microwave irradiation and solvent-free conditions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of pyridine, azetidine, and sulfonated pyrazole groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine C₁₅H₁₉N₅O₃S 365.4 Pyridine (position 3), azetidine-sulfonyl-pyrazole
4-({1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide C₁₅H₁₉N₅O₄S 365.4 Pyridine (position 4), carboxamide at pyridine C2, azetidine-sulfonyl-pyrazole
3,5-Bis(1-octyl-1H-1,2,3-triazol-4-yl)pyridine C₂₃H₃₄N₈ 446.6 Pyridine (positions 3 and 5), octyl-triazole substituents

Key Observations:

Substituent Positional Effects :

  • The positional isomer 4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide differs in the pyridine substitution site (position 4 vs. 3) and includes a carboxamide group. This modification likely alters electronic properties and hydrogen-bonding capacity, which could influence target binding affinity .
  • In contrast, 3,5-bis(1-octyl-1H-1,2,3-triazol-4-yl)pyridine replaces sulfonated azetidine-pyrazole with bulkier triazole-octyl groups, increasing molecular weight and hydrophobicity .

The carboxamide group in the positional isomer may confer improved aqueous solubility compared to the non-carboxamidated query compound .

Synthetic Accessibility :

  • While synthesis details for the query compound are unavailable, the synthesis of 3,5-bis(1-octyl-1H-1,2,3-triazol-4-yl)pyridine via copper-catalyzed azide-alkyne cycloaddition (CuAAC) suggests that click chemistry could be adaptable for preparing analogs with triazole motifs .

Biological Activity

The compound 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H20N4O2SC_{14}H_{20}N_4O_2S, with a molecular weight of 320.40 g/mol. The compound features a pyridine ring linked to an azetidine moiety that is further substituted with a sulfonyl group derived from 1,3,5-trimethyl-1H-pyrazole.

PropertyValue
Molecular FormulaC₁₄H₂₀N₄O₂S
Molecular Weight320.40 g/mol
CAS NumberTo be determined

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Receptors : The presence of the pyridine and pyrazole moieties suggests potential interactions with various biological receptors, possibly influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds similar to 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study on pyrazole derivatives demonstrated moderate to potent antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and SGC7901 (gastric cancer). The structure-activity relationship suggested that modifications at the pyrazole core significantly enhanced potency against tubulin polymerization, a critical process in cell division .

Antimicrobial Activity

Preliminary studies have suggested potential antimicrobial properties against both gram-positive and gram-negative bacteria. The sulfonamide group is known for its antibacterial effects, which may extend to this compound.

Anti-inflammatory Effects

Compounds containing similar functional groups have been documented to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This suggests that 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine could also possess such activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Pyrazole Core : Variations in substituents on the pyrazole ring can significantly influence biological activity.
  • Azetidine Linkage : The azetidine moiety may enhance lipophilicity and cellular uptake, contributing to increased efficacy.

Research Findings

Recent studies have highlighted the importance of specific structural features in determining the biological efficacy of pyrazole derivatives. For example:

  • Study Reference : A series of 3-Alkyl-pyrazoles were synthesized and evaluated for their antiproliferative effects. It was found that modifications at the N-position enhanced their activity significantly .

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